molecular formula C22H21ClN2O2 B2419045 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034467-81-5

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2419045
CAS RN: 2034467-81-5
M. Wt: 380.87
InChI Key: GGYXZYWYWZYEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of cyclopentanecarboxamide derivatives and has been found to exhibit potent and selective antagonistic activity towards the metabotropic glutamate receptor subtype 1 (mGluR1).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study discusses the synthesis of pyrazoline and pyridin-4-yl methanone derivatives, including 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide, using both conventional and microwave irradiation methods. The research highlights the efficiency of microwave irradiation, leading to higher yields and environmentally friendly results. Biological evaluations of these compounds demonstrated significant anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).

Inhibitors of Mitochondrial Permeability Transition

Another study identified a structure similar to 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide as a promising scaffold for developing therapeutic agents targeting vascular dysfunction, such as ischemia/reperfusion injury. One of the synthesized compounds exhibited potent inhibitory activity against Ca²⁺-induced mitochondrial swelling, suggesting potential therapeutic applications in treating vascular diseases (Shinpei Murasawa et al., 2012).

Synthesis of Functionalized Thieno[2,3-b]pyridines

Research on the multicomponent synthesis of thieno[2,3-b]pyridines includes the study of compounds structurally related to 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide. This study developed a method for synthesizing these compounds using aromatic and heteroaromatic aldehydes, demonstrating the potential for creating functionalized molecules for various applications (I. V. Dyachenko et al., 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-5-3-19(4-6-20)22(8-1-2-9-22)21(26)25-13-16-11-18(14-24-12-16)17-7-10-27-15-17/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXZYWYWZYEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.